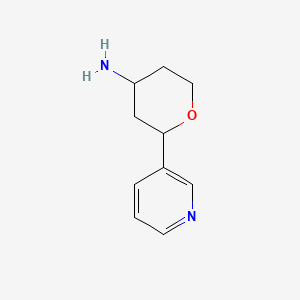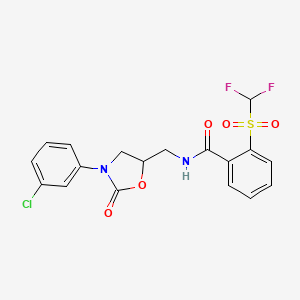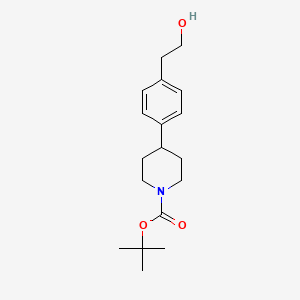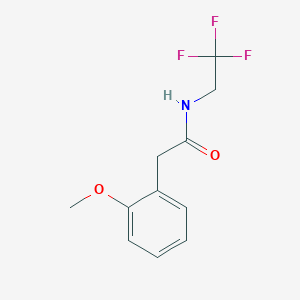![molecular formula C12H13N3O B2515560 3-Methyl-1-[(quinolin-8-yl)methyl]urea CAS No. 1599362-97-6](/img/structure/B2515560.png)
3-Methyl-1-[(quinolin-8-yl)methyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1-[(quinolin-8-yl)methyl]urea is a urea derivative with the molecular formula C12H13N3O and a molecular weight of 215.256 g/mol.
Méthodes De Préparation
The synthesis of 3-Methyl-1-[(quinolin-8-yl)methyl]urea typically involves the reaction of quinoline derivatives with methyl isocyanate. One common method includes the reaction of 8-quinolinylmethylamine with methyl isocyanate under controlled conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
3-Methyl-1-[(quinolin-8-yl)methyl]urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, where halogenated quinoline derivatives react with nucleophiles to form substituted products.
Applications De Recherche Scientifique
3-Methyl-1-[(quinolin-8-yl)methyl]urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its interaction with various biological targets.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 3-Methyl-1-[(quinolin-8-yl)methyl]urea involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline moiety is known to interact with DNA and proteins, potentially inhibiting their function and leading to various biological effects . The exact pathways and targets are still under investigation, but its ability to interfere with cellular processes makes it a compound of interest in drug development .
Comparaison Avec Des Composés Similaires
3-Methyl-1-[(quinolin-8-yl)methyl]urea can be compared with other quinoline derivatives, such as:
Quinoline: A simpler structure with a wide range of applications in medicinal chemistry.
8-Hydroxyquinoline: Known for its antimicrobial properties and used in various industrial applications.
Quinoline N-oxide: An oxidized form of quinoline with distinct chemical properties and reactivity.
The uniqueness of this compound lies in its urea moiety, which imparts different chemical and biological properties compared to other quinoline derivatives .
Propriétés
IUPAC Name |
1-methyl-3-(quinolin-8-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-13-12(16)15-8-10-5-2-4-9-6-3-7-14-11(9)10/h2-7H,8H2,1H3,(H2,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WELZTXKYFRHFGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCC1=CC=CC2=C1N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(Z)-ethyl 2-(6-fluoro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2515477.png)
![ethyl 2-[(2Z)-2-(benzoylimino)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2515478.png)


![2-[1-(furan-3-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole](/img/structure/B2515486.png)
![6-(3,5-Dimethylphenyl)-2-ethyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2515488.png)
![3-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridine-2-carboxylic acid](/img/structure/B2515490.png)
![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2515492.png)



![6-methyl-3-(4-methylphenyl)-2-sulfanylidene-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2515497.png)


